Butyrylcholinesterase (BuChE) Inhibitory Potency: Methyl N-hydroxy-2-methylphenylcarbamate vs. Rivastigmine
Methyl N-hydroxy-2-methylphenylcarbamate demonstrates moderate inhibitory potency against rat serum butyrylcholinesterase (BuChE) with an IC50 of 152 nM, determined via Ellman's colorimetric method at pH 7.4 and 37°C [1]. In contrast, the clinically established carbamate inhibitor Rivastigmine exhibits significantly higher potency, with reported IC50 values of 37 nM (0.037 μM) for BChE under comparable in vitro conditions . While the target compound is a less potent inhibitor of BuChE than Rivastigmine (4.1-fold difference), its N-hydroxycarbamate structure confers a distinct, reversible inhibition mechanism (see Evidence Item 3), offering a different pharmacological profile for mechanistic studies and potential lead optimization where reversible binding is desired.
| Evidence Dimension | Butyrylcholinesterase (BuChE) Inhibition (IC50) |
|---|---|
| Target Compound Data | 152 nM |
| Comparator Or Baseline | Rivastigmine: 37 nM |
| Quantified Difference | 4.1-fold less potent |
| Conditions | Ellman's colorimetric assay, rat serum BuChE, pH 7.4, 37°C for target; comparable in vitro BChE assay for Rivastigmine. |
Why This Matters
This quantifies the compound's specific BuChE inhibitory activity, allowing researchers to select it for studies requiring a moderately potent, reversible carbamate scaffold rather than a high-potency clinical agent like Rivastigmine.
- [1] BindingDB. (n.d.). Primary Search Results for Ligand ID 10479 (Methyl N-hydroxy-2-methylphenylcarbamate). View Source
